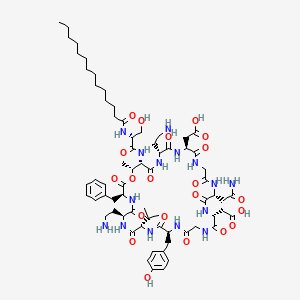
Cilagicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cilagicin is a synthetic antibiotic that has shown significant promise in combating drug-resistant bacteria. Developed through computational models of bacterial gene products, this compound has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile .
准备方法
Cilagicin is synthesized using a combination of bioinformatics and synthetic chemistry techniques. Researchers screened approximately 10,000 bacterial genomes for biosynthetic gene clusters that encode lipopeptide-producing nonribosomal peptide synthetases. The identified gene clusters were then analyzed to predict the lipopeptide product, which was subsequently synthesized using solid-phase synthesis . This method allows for the production of this compound without the need for traditional bacterial culture techniques, making it a scalable approach for antibiotic discovery .
化学反应分析
Cilagicin undergoes several types of chemical reactions, primarily involving its interaction with bacterial cell wall components. It binds to two molecules, undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP), which are essential for bacterial cell wall biosynthesis . This dual binding mechanism disrupts cell wall synthesis, leading to the accumulation of cell wall precursors and ultimately bacterial cell death . The major products formed from these reactions are disrupted cell wall components and accumulated precursors .
科学研究应用
Cilagicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for the development of new antibiotics using computational and synthetic approaches . In biology, this compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance . In medicine, this compound holds potential as a treatment for infections caused by drug-resistant bacteria, offering a new line of defense against these challenging pathogens . Industrially, this compound’s scalable production method could revolutionize the way antibiotics are discovered and manufactured .
作用机制
Cilagicin exerts its effects by binding to two key molecules involved in bacterial cell wall biosynthesis: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP) . These molecules act as chaperones, transporting glycopeptide subunits to the outside of the bacterial cell where they are polymerized to build the cell wall . By binding to both molecules, this compound disrupts this process, leading to the accumulation of cell wall precursors and the eventual death of the bacterial cell .
相似化合物的比较
Cilagicin is unique in its dual binding mechanism, which sets it apart from other antibiotics that typically bind to only one target molecule. For example, bacitracin binds to undecaprenyl pyrophosphate but not undecaprenyl phosphate, allowing bacteria to develop resistance by relying on the unbound molecule . Other similar compounds include paenilagicin and virgilagicin, which also exhibit potent activity against multidrug-resistant Gram-positive pathogens but do not lead to resistance even after prolonged exposure . This compound’s ability to bind to both target molecules reduces its susceptibility to resistance, making it a promising candidate for future antibiotic development .
属性
分子式 |
C68H103N15O21 |
|---|---|
分子量 |
1466.6 g/mol |
IUPAC 名称 |
2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-18-(carboxymethyl)-12-[(4-hydroxyphenyl)methyl]-33-[[(2R)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-9-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C68H103N15O21/c1-5-6-7-8-9-10-11-12-13-14-18-21-52(87)76-50(37-84)65(100)83-58-39(4)104-68(103)49(31-40-19-16-15-17-20-40)81-62(97)44(27-29-70)77-66(101)57(38(2)3)82-64(99)45(30-41-22-24-42(85)25-23-41)74-53(88)35-72-60(95)48(34-56(92)93)80-63(98)46(32-51(71)86)75-54(89)36-73-59(94)47(33-55(90)91)79-61(96)43(26-28-69)78-67(58)102/h15-17,19-20,22-25,38-39,43-50,57-58,84-85H,5-14,18,21,26-37,69-70H2,1-4H3,(H2,71,86)(H,72,95)(H,73,94)(H,74,88)(H,75,89)(H,76,87)(H,77,101)(H,78,102)(H,79,96)(H,80,98)(H,81,97)(H,82,99)(H,83,100)(H,90,91)(H,92,93)/t39-,43-,44+,45+,46-,47+,48-,49+,50-,57+,58+/m1/s1 |
InChI 键 |
VWUVBLKQQIUNSB-ONAOSSAGSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](CO)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















